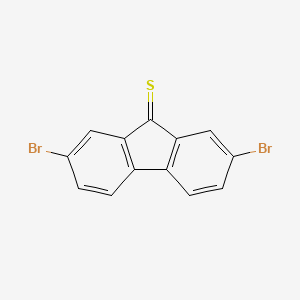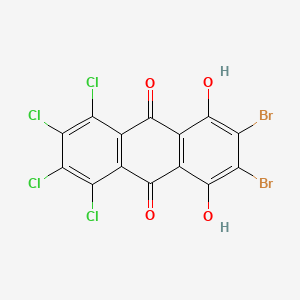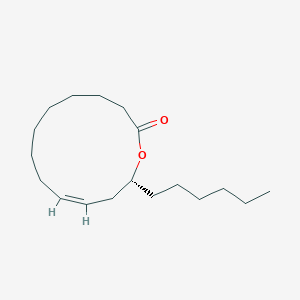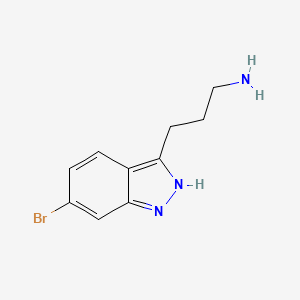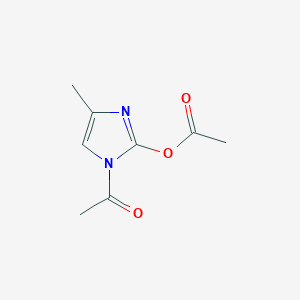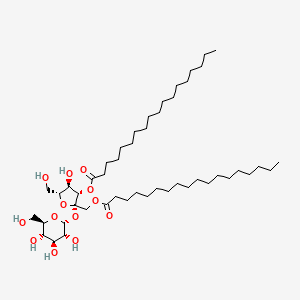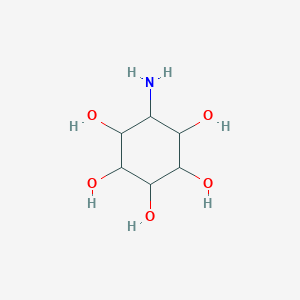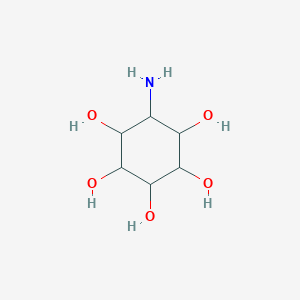
N,N,2-trimethylfuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-trimethylfuran-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring substituted with a nitrogen atom and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethylfuran-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-trimethylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methyl groups and the furan ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans.
Applications De Recherche Scientifique
N,N,2-trimethylfuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,2-trimethylfuran-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylfuran-3-amine: Similar structure but with two methyl groups.
2-methylfuran-3-amine: Lacks the N,N-dimethyl substitution.
Trimethylamine: A simpler amine with three methyl groups attached to nitrogen.
Uniqueness
N,N,2-trimethylfuran-3-amine is unique due to the presence of both the furan ring and the N,N-dimethyl substitution. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
N,N,2-trimethylfuran-3-amine |
InChI |
InChI=1S/C7H11NO/c1-6-7(8(2)3)4-5-9-6/h4-5H,1-3H3 |
Clé InChI |
MVUKHKZCSBXXLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



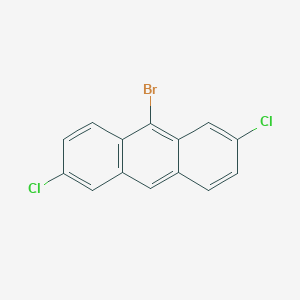


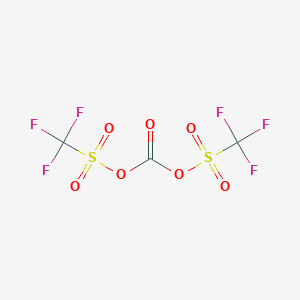
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
